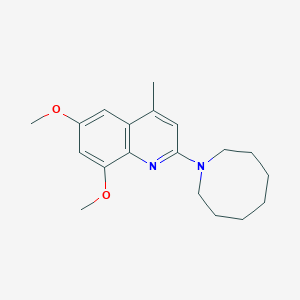
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline, also known as DMQAA, is a synthetic compound that belongs to the quinoline family. It is widely used in scientific research due to its unique properties and potential applications. DMQAA has been found to possess various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Wirkmechanismus
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline is believed to exert its effects by modulating various signaling pathways in the body. It has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been found to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the activation of microglia and astrocytes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. It has also been found to be non-toxic and non-carcinogenic, making it a safe compound to work with. However, 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has some limitations, including its low solubility in organic solvents and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the use of 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline in scientific research. One potential application is in the development of new therapies for neurodegenerative diseases. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been found to possess neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's disease. Another potential application is in the study of oxidative stress and inflammation in other diseases and disorders, such as cancer and cardiovascular disease. Finally, 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline may also be useful in the development of new antioxidant and anti-inflammatory drugs.
Synthesemethoden
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline can be synthesized using a multi-step process that involves the reaction of 2-methyl-3,4-dimethoxyaniline with acetylacetone in the presence of a catalyst. The resulting product is then reacted with 2-chloro-1-nitrobenzene to form the nitro derivative, which is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. Finally, the amine is reacted with 2-(bromomethyl)-1-ethyl-1H-imidazole to form 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline.
Wissenschaftliche Forschungsanwendungen
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been extensively used in scientific research due to its potential applications in various fields. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a valuable tool for studying different diseases and disorders. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been used to study the effects of oxidative stress and inflammation in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(azocan-1-yl)-6,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-11-18(21-9-7-5-4-6-8-10-21)20-19-16(14)12-15(22-2)13-17(19)23-3/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIJYCLCSJJZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2OC)OC)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Azocanyl)-6,8-dimethoxy-4-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


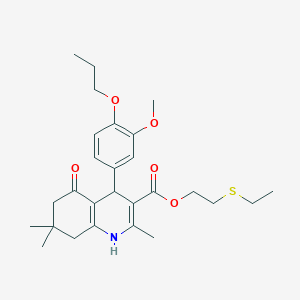
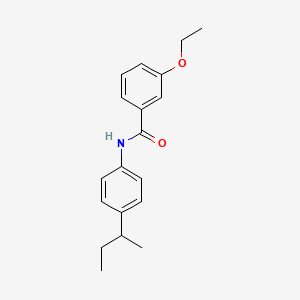
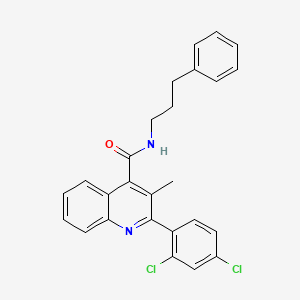
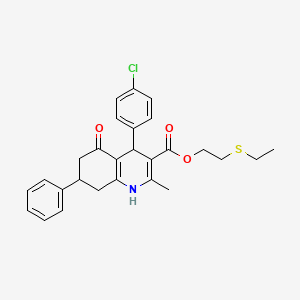
![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5122774.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![N-[amino(imino)methyl]-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5122819.png)
![6-ethyl-3,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5122822.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5122825.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)